molecular formula C16H14N4O2S2 B2449310 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 893155-27-6

2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2449310
CAS No.: 893155-27-6
M. Wt: 358.43
InChI Key: SZMIMDJEYUHQOP-UHFFFAOYSA-N
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Description

2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and cytotoxic properties .

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c17-13(21)9-23-16-20-19-15(24-16)18-14(22)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMIMDJEYUHQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves the reaction of 2-naphthalen-1-ylacetic acid with thiosemicarbazide, followed by cyclization to form the 1,3,4-thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .

Chemical Reactions Analysis

2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that derivatives of thiadiazole exhibit significant growth inhibition in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer models .

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico analyses indicated favorable binding affinities, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Laboratory tests revealed that it possesses activity against a range of bacterial strains, including those resistant to conventional antibiotics. This aspect is particularly important given the rising concerns over antibiotic resistance in clinical settings .

Drug Delivery Systems

Due to its unique chemical structure, 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can be utilized in developing drug delivery systems. Its ability to form stable complexes with drugs enhances the solubility and bioavailability of poorly soluble compounds, making it a valuable candidate for pharmaceutical formulations .

Sensor Development

The compound's electronic properties allow for its application in sensor technology. Research indicates that it can be integrated into electrochemical sensors for detecting specific biomolecules or environmental pollutants, leveraging its conductive properties .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell viability in MDA-MB-231 and A549 cells at concentrations above 10 µM .
Anti-inflammatory PotencyAssess inhibition of 5-lipoxygenaseMolecular docking studies indicated strong binding affinity, suggesting potential therapeutic use .
Antimicrobial EfficacyTest against multidrug-resistant bacteriaShowed effective growth inhibition against MRSA strains with MIC values lower than traditional antibiotics .

Mechanism of Action

The mechanism of action of 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins involved in inflammation and cell proliferation, thereby exerting its anti-inflammatory and cytotoxic effects .

Comparison with Similar Compounds

2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical properties.

Biological Activity

The compound 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide belongs to a class of compounds known for their diverse biological activities, primarily due to the presence of the 1,3,4-thiadiazole moiety. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4OS3C_{15}H_{14}N_4OS_3, and it features a thiadiazole ring that is critical for its biological functions. The presence of the naphthalen-1-yl and acetamido groups enhances its pharmacological potential by contributing to its lipophilicity and ability to interact with various biological targets.

PropertyValue
Molecular Weight358.43 g/mol
Chemical FormulaC15H14N4OS3
CAS NumberNot available

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole , including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, compounds with similar structures have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively documented. Studies reveal that compounds containing the 1,3,4-thiadiazole scaffold can inhibit cell proliferation in several cancer cell lines. For example:

  • In vitro tests showed that certain thiadiazole derivatives had IC50 values ranging from 0.28 to 10 μg/mL against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) .

The mechanism of action often involves the inhibition of DNA synthesis or interference with key cellular pathways involved in tumorigenesis .

Anti-inflammatory Activity

Compounds similar to This compound have shown promising anti-inflammatory effects in various models. These include inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Case Studies

  • Antitumor Efficacy
    A study evaluated a series of thiadiazole derivatives for their anticancer activity against HepG2 liver carcinoma cells. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
  • Synthesis and Evaluation
    A recent synthesis study focused on creating novel thiadiazole derivatives with improved bioactivity profiles. The synthesized compounds were tested for their antimicrobial and anticancer properties, revealing that modifications in the thiadiazole structure led to enhanced activity against resistant strains and cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Key findings include:

  • The introduction of electron-withdrawing groups on the naphthalene moiety increases potency against cancer cells.
  • The presence of sulfur atoms in the thiadiazole ring enhances interactions with biological targets, improving efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide?

A two-step procedure is commonly employed:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.

Alkylation : Introduce sulfanylacetamide groups via reaction with alkylating agents like 2-bromo-1-(naphthalen-1-yl)ethanone.
Yields >85% are achievable with purity confirmed by TLC and structural validation via ¹H NMR and IR spectroscopy .

Q. How is the structural integrity of this compound confirmed experimentally?

  • ¹H NMR : Peaks for naphthalene protons (δ 7.2–8.8 ppm), acetamido NH₂ (δ ~7.3 ppm), and CH₂ groups (δ ~4.9 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 302 [M+1]) align with theoretical molecular weight .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 55.79%, H: 3.68%, N: 13.94%) .

Q. What preliminary biological activities have been reported for this compound?

  • Anti-exudative activity : Tested at 10 mg/kg in vivo, showing comparable efficacy to diclofenac sodium (8 mg/kg) in reducing inflammation .
  • Antimicrobial potential : Thiadiazole derivatives exhibit activity against Staphylococcus aureus, suggesting this compound may share similar properties .

Q. How can researchers ensure purity during synthesis?

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
  • Recrystallization : Purify the final product using solvents like ethanol or DMSO to achieve >95% purity .

Q. What strategies are used to diversify the 1,3,4-thiadiazole scaffold?

Vary alkylating reagents (e.g., bromoacetamide derivatives) to introduce substituents at the sulfanyl group. Libraries of derivatives can be generated for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods optimize synthesis conditions?

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energy-efficient conditions.
  • Machine Learning : Analyze experimental datasets to narrow optimal parameters (e.g., temperature, solvent ratios) .
    Example: ICReDD’s workflow integrates computation and experimentation to reduce trial-and-error approaches .

Q. What structural features correlate with enhanced bioactivity?

  • Naphthalene moiety : Enhances lipophilicity, improving membrane permeability.
  • Thiadiazole-sulfanyl linkage : Critical for hydrogen bonding with biological targets (e.g., enzymes or receptors).
    Substitutions at the acetamido group can modulate potency; e.g., electron-withdrawing groups may boost antimicrobial activity .

Q. How should researchers resolve contradictions in biological data across studies?

  • Dose-Response Analysis : Compare activity at standardized doses (e.g., 10 mg/kg vs. 8 mg/kg for anti-exudative assays) .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms .
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent carriers or animal models .

Q. What advanced spectroscopic techniques validate crystallographic data?

  • X-ray Diffraction (XRD) : Resolve bond angles and dihedral angles in the thiadiazole ring (e.g., C–S bond lengths: ~1.74 Å) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .

Q. How can hybrid experimental-computational approaches accelerate discovery?

  • Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) to simulate intermediates and transition states.
  • Feedback Loops : Integrate experimental results (e.g., NMR or bioactivity data) to refine computational models iteratively .

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